molecular formula C7H16O2 B2977953 (2S)-2-(tert-butoxy)propan-1-ol CAS No. 1467021-27-7

(2S)-2-(tert-butoxy)propan-1-ol

Cat. No.: B2977953
CAS No.: 1467021-27-7
M. Wt: 132.203
InChI Key: GIWJLGYZXWVBDL-LURJTMIESA-N
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Description

(2S)-2-(tert-butoxy)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a tert-butoxy group attached to the second carbon of a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(tert-butoxy)propan-1-ol can be achieved through several methods. One common approach involves the protection of the hydroxyl group of (S)-propylene glycol using tert-butyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form primary alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and strong bases.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Primary alcohols, alkanes.

    Substitution: Ethers, esters.

Scientific Research Applications

(2S)-2-(tert-butoxy)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including drugs with chiral centers.

    Industry: The compound is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxy)propan-1-ol depends on its specific application. In enzymatic reactions, it may act as a substrate for alcohol dehydrogenases, undergoing oxidation to form corresponding ketones or aldehydes. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • (2R)-2-(tert-butoxy)propan-1-ol
  • (2S)-2-(methoxy)propan-1-ol
  • (2S)-2-(ethoxy)propan-1-ol

Comparison:

    (2R)-2-(tert-butoxy)propan-1-ol: The enantiomer of (2S)-2-(tert-butoxy)propan-1-ol, differing in the spatial arrangement of the tert-butoxy group. This difference can lead to variations in reactivity and interaction with chiral environments.

    (2S)-2-(methoxy)propan-1-ol: Similar in structure but with a methoxy group instead of a tert-butoxy group. This change can affect the compound’s steric and electronic properties.

    (2S)-2-(ethoxy)propan-1-ol: Contains an ethoxy group in place of the tert-butoxy group, leading to differences in solubility and reactivity.

This compound stands out due to its unique tert-butoxy group, which imparts distinct steric and electronic characteristics, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWJLGYZXWVBDL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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